1,4-Bis(4-nitrophenyl)piperazine

Physicochemical Characterization Pre-formulation Analytical Chemistry

Authentic Palbociclib Impurity 7/71 reference standard for HPLC/UPLC AMV and QC release testing. The symmetrical bis(4-nitrophenyl) substitution provides a unique electronic profile not replicated by mono-nitrophenyl analogs. Essential for correct retention time matching, RRF determination, and ICH-compliant impurity profiling. Also serves as a versatile bis-nitro building block for symmetrical bis-amine libraries via reduction. ≥98% purity.

Molecular Formula C16H16N4O4
Molecular Weight 328.32 g/mol
CAS No. 16264-05-4
Cat. No. B104811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-nitrophenyl)piperazine
CAS16264-05-4
Molecular FormulaC16H16N4O4
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2
InChIKeyVCZGAOMAWKGNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-nitrophenyl)piperazine (CAS 16264-05-4): Key Specifications, Physicochemical Profile, and Procurement-Relevant Identifiers


1,4-Bis(4-nitrophenyl)piperazine (CAS 16264-05-4) is a symmetrical, disubstituted piperazine derivative with the molecular formula C₁₆H₁₆N₄O₄ and a molecular weight of 328.32 g/mol [1]. It is a yellow to brown solid with a reported melting point of 258.5–259 °C and very low aqueous solubility (calculated at 0.21 g/L at 25 °C ). The compound is primarily recognized in the pharmaceutical industry as a key process-related impurity or synthetic intermediate for the CDK4/6 inhibitor Palbociclib , and it is also catalogued as a versatile building block for medicinal chemistry and materials science research .

Why 1,4-Bis(4-nitrophenyl)piperazine Cannot Be Substituted with Generic Piperazine Analogs in Regulated Workflows


Substituting 1,4-Bis(4-nitrophenyl)piperazine with a generic piperazine derivative or a mono-nitrophenyl analog (e.g., 1-(4-nitrophenyl)piperazine, CAS 6269-89-2) is not feasible in regulated pharmaceutical or advanced materials research. The symmetrical 1,4-bis-substitution pattern and the electron-withdrawing character of the two para-nitro groups create a unique electronic and steric environment that is not replicated by mono-substituted or differently substituted analogs . Most critically, in the context of Palbociclib impurity profiling, this compound is a specific, named process-related impurity (often designated as Palbociclib Impurity 7 or Impurity 71) with a defined retention time and spectral signature . For analytical method development, method validation (AMV), and quality control (QC) release testing, only the authentic, certified reference standard of this precise molecule can be used to meet regulatory requirements for identification, quantification, and control of this specific impurity [1].

Comparative Quantitative Evidence: 1,4-Bis(4-nitrophenyl)piperazine vs. Closest Analogs for Scientific Selection


Physicochemical Differentiation: Melting Point and Solubility Compared to the Mono-Nitrophenyl Analog

The symmetrical 1,4-bis-substitution drastically alters the solid-state properties of the molecule relative to its closest mono-substituted analog. 1,4-Bis(4-nitrophenyl)piperazine exhibits a substantially higher melting point and lower aqueous solubility than 1-(4-nitrophenyl)piperazine (CAS 6269-89-2). This is critical for predicting its behavior as an impurity during manufacturing (e.g., potential for precipitation or carryover) and for developing analytical methods. The target compound melts at 258.5–259 °C , which is significantly higher than the 130–134 °C range reported for 1-(4-nitrophenyl)piperazine . Its calculated aqueous solubility is 0.21 g/L at 25 °C , while the mono-nitrophenyl analog has a predicted LogP of 1.56 and higher relative solubility .

Physicochemical Characterization Pre-formulation Analytical Chemistry

Molecular Weight and Chromatographic Behavior: A Basis for HPLC Method Selectivity

The molecular weight of 1,4-Bis(4-nitrophenyl)piperazine (328.32 g/mol) [1] is substantially higher than that of common related substances like 1-(4-nitrophenyl)piperazine (207.23 g/mol) or the unsubstituted piperazine core (86.14 g/mol). This significant mass difference (approximately +121 Da) is a primary driver of chromatographic resolution. A validated reverse-phase HPLC method using an acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the separation of this specific compound [2], confirming its distinct retention behavior relative to lighter piperazine byproducts. This established methodology provides a ready-to-implement starting point for purity analysis or impurity monitoring in Palbociclib API.

Analytical Method Development HPLC Impurity Profiling

Regulatory and Application-Specific Differentiation: Certified Reference Standard vs. General Research Chemical

The primary procurement driver for 1,4-Bis(4-nitrophenyl)piperazine is its specific designation as a process-related impurity of Palbociclib (CDK4/6 inhibitor) . Unlike a general research chemical, this compound, when sourced as an impurity reference standard (e.g., Palbociclib Impurity 7 or 71), is supplied with a certificate of analysis specifying purity (typically NLT 98%) . This level of characterization is essential for its intended use. In contrast, closely related nitrophenyl-piperazines, such as 1-(4-nitrophenyl)piperazine, are not identified as known Palbociclib impurities and therefore have no utility in this highly regulated, critical quality attribute (CQA) monitoring application [1].

Pharmaceutical Quality Control Regulatory Science Reference Standards

Synthetic Utility: A Symmetrical Dinitro Building Block for Step-Economic Derivatization

The symmetrical 1,4-bis(4-nitrophenyl) architecture offers a strategic advantage in synthetic planning compared to its mono-substituted analog. The presence of two identical, reducible nitro groups allows for a single-step, double-reduction to yield 1,4-bis(4-aminophenyl)piperazine, a valuable diamine scaffold for further elaboration (e.g., amide coupling, diazonium chemistry) . This contrasts with 1-(4-nitrophenyl)piperazine, which, upon reduction, leaves a free secondary amine at the piperazine N4 position. This asymmetry necessitates additional protection/deprotection steps to achieve a differentially functionalized, bis-substituted scaffold. The target compound therefore offers a more direct and step-economical route to symmetrical or pseudo-symmetrical molecular architectures .

Medicinal Chemistry Organic Synthesis Building Blocks

High-Value Application Scenarios for Procuring 1,4-Bis(4-nitrophenyl)piperazine


Pharmaceutical Impurity Profiling and Quality Control for Palbociclib

This compound is procured and used as a certified reference standard (e.g., Palbociclib Impurity 7 or 71) for the development and validation of HPLC or UPLC methods intended to monitor and quantify this specific process-related impurity in Palbociclib drug substance and drug product. Its use is mandatory for establishing system suitability, determining relative response factors (RRF), and performing routine QC release and stability testing to ensure compliance with ICH guidelines and regulatory filings . The high melting point difference (>100 °C vs. mono-nitrophenyl analog) also makes it useful for thermal analysis method development .

Synthesis of Symmetrical Diamine Intermediates for Medicinal Chemistry

The compound serves as an advanced, symmetrical building block. Its primary application in organic synthesis involves the reduction of both nitro groups to yield 1,4-bis(4-aminophenyl)piperazine. This diamine is a versatile intermediate for generating symmetrical libraries of compounds, including bis-amides, bis-sulfonamides, and bis-ureas, or for incorporation into polymers and metal-organic frameworks. This provides a step-economic advantage over using mono-nitrophenyl piperazine and having to perform a second, orthogonal functionalization .

Method Development for Chromatographic Separation of Highly Aromatic Compounds

Due to its high degree of aromaticity and low solubility, 1,4-Bis(4-nitrophenyl)piperazine is an excellent probe molecule for developing and challenging reverse-phase HPLC methods. Its established separation on Newcrom R1 columns using simple mobile phase conditions serves as a starting point for methods intended for other highly retained, non-polar pharmaceutical impurities or metabolites [1]. Laboratories can use this compound to benchmark new column chemistries or to test method ruggedness against a strongly retained analyte.

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